5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one
Overview
Description
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one is a chemical compound with a complex structure that includes a cyclooctane ring fused to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the desired indole ring fused to a cyclooctane ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, precise control of reaction parameters, and purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride to form different reduced derivatives.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8,9,10-Hexahydro-11H-cyclohepta[b]quinolin-11-one: Similar in structure but with a heptane ring instead of an octane ring.
6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]quinolin-12-one: Another related compound with slight structural differences.
Uniqueness
5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one is unique due to its specific ring structure and the presence of both indole and cyclooctane moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5,6,7,8,9,10-hexahydrocycloocta[b]indol-11-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-13-9-3-1-2-8-12-14(13)10-6-4-5-7-11(10)15-12/h4-7,15H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJLZYPSKVRHTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C(=O)CC1)C3=CC=CC=C3N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40494045 | |
Record name | 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61364-21-4 | |
Record name | 5,6,7,8,9,10-Hexahydro-11H-cycloocta[b]indol-11-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40494045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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